molecular formula C10H8BrF3O B14903231 4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one

4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one

Cat. No.: B14903231
M. Wt: 281.07 g/mol
InChI Key: WPGYJENEMWEKHQ-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one (CAS RN: 1422237-44-2), with the molecular formula C 10 H 8 BrF 3 O and a molecular weight of 281.07, is a high-value bromo- and trifluoromethyl-containing building block of significant interest in synthetic and medicinal chemistry . The compound is structurally characterized by a butan-2-one chain functionalized with a 2-bromophenyl group and a terminal trifluoromethyl group, a combination that provides unique electronic properties and potential for diverse chemical transformations . The bromophenyl moiety serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of complex aromatic systems. Meanwhile, the electron-withdrawing trifluoromethyl group adjacent to the ketone can influence the compound's reactivity and metabolic stability, making it a valuable precursor for the synthesis of more complex molecules . While a specific mechanism of action is not assigned, compounds with this structural motif are frequently employed in the exploration and development of new therapeutic agents, particularly as negative allosteric modulators of targets like the metabotropic glutamate receptor 2 (mGluR2) . The research applications of this compound extend to the discovery and optimization of potential treatments for neurological disorders, cognitive impairments, and mood diseases . This product is offered with guaranteed high purity and requires cold-chain transportation to ensure stability and quality upon receipt . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

4-(2-bromophenyl)-1,1,1-trifluorobutan-2-one

InChI

InChI=1S/C10H8BrF3O/c11-8-4-2-1-3-7(8)5-6-9(15)10(12,13)14/h1-4H,5-6H2

InChI Key

WPGYJENEMWEKHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one typically involves the following steps:

    Formation of Trifluorobutanone Moiety: The trifluorobutanone moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the brominated phenyl compound with a trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Friedel-Crafts acylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the trifluorobutanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets and pathways. The bromine atom and trifluorobutanone moiety contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Bromine's electron-withdrawing nature enhances electrophilicity at the carbonyl, facilitating nucleophilic additions compared to ethoxy-substituted analogs .
  • Synthetic Flexibility : Suzuki coupling (e.g., for 1-(4-Bromo-2-fluorophenyl)pentan-1-one) offers regioselectivity advantages over DBU-mediated routes .
  • Thermal Stability: Bromophenyl derivatives (e.g., 4-(2-Bromophenyl)-2-methyl-1-butene) exhibit higher boiling points than non-halogenated analogs, suggesting stronger intermolecular forces .

Biological Activity

4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one is a compound of interest due to its unique trifluoromethyl group and brominated aromatic ring, which may impart distinctive biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10H8BrF3O
  • Molecular Weight : 299.07 g/mol

This compound features a bromophenyl moiety and a trifluorobutanone functional group, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the trifluoromethyl group is known to enhance the bioactivity of various drugs by improving their metabolic stability and bioavailability.

A study demonstrated that derivatives of trifluoromethyl ketones can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial in cancer progression.

P-glycoprotein Interaction

The interaction with P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance in cancer therapy, has been explored. Compounds structurally similar to this compound have been shown to modulate P-gp activity. This modulation can lead to enhanced intracellular concentrations of co-administered chemotherapeutics, potentially reversing drug resistance.

A recent study quantified the effect of various compounds on P-gp ATPase activity and found that certain derivatives stimulate ATPase activity significantly, indicating their potential as P-gp modulators .

Case Studies

  • Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects of trifluoromethylated compounds on cancer cell lines.
    • Methodology : MTT assay was employed to evaluate cell viability in response to treatment with various concentrations of the compound.
    • Results : Significant dose-dependent cytotoxicity was observed in breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
  • P-glycoprotein Modulation Study :
    • Objective : To investigate the effects of this compound on P-gp-mediated drug transport.
    • Methodology : ATPase activity assays were conducted using membrane vesicles expressing P-gp.
    • Results : The compound demonstrated a strong stimulatory effect on P-gp ATPase activity, suggesting it acts as a substrate for P-gp and potentially enhances the efficacy of co-administered anticancer agents .

Data Tables

Biological Activity Effect Observed Concentration (µM)
Cytotoxicity in MCF-7 cellsSignificant reduction in viability5 - 20
P-glycoprotein ATPase ActivityStimulation of ATPase activity0.5 - 2.5

Q & A

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent residues. Reproduce synthesis using literature protocols, then characterize via DSC (differential scanning calorimetry) for melting point validation. Cross-reference NMR with databases (e.g., PubChem or Reaxys) and report solvent/field strength parameters .

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